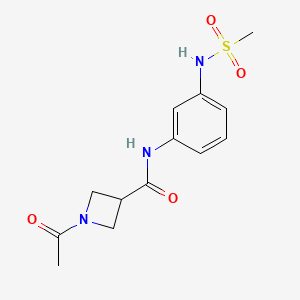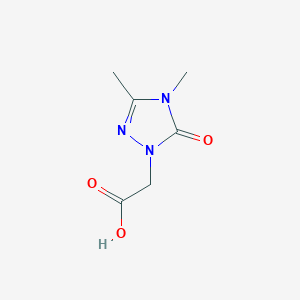![molecular formula C20H21N3O B3018541 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 514185-14-9](/img/structure/B3018541.png)
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of quinoline and piperazine, which are known for their diverse applications in medicinal chemistry and material science.
Mécanisme D'action
Target of Action
The primary target of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . The compound acts as a corrosion inhibitor for carbon steel in acidic environments .
Mode of Action
PPMQ interacts with the surface of carbon steel by physisorption . It forms a protective film on the steel surface, which inhibits the corrosion process . The compound functions as a mixed type inhibitor with a predominant cathodic effect .
Biochemical Pathways
It’s known that the compound interferes with the electrochemical processes that lead to corrosion .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the behavior of PPMQ in the corrosion inhibition context. The inhibition efficiency of PPMQ was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . This suggests that the compound’s effectiveness is influenced by its concentration and the environmental temperature.
Result of Action
The primary result of PPMQ’s action is the reduction of corrosion in carbon steel. The compound achieves this by forming a protective film on the steel surface . Electrochemical measurements have shown that PPMQ can reach an efficiency of up to 96% at an optimal concentration of 10^-3 M at 298 K .
Action Environment
The action of PPMQ is influenced by environmental factors such as temperature and the presence of an acidic medium (1.0 M HCl). The compound’s inhibition efficiency decreases with increasing temperature . This suggests that PPMQ is more effective at lower temperatures. Furthermore, the compound has been tested and found effective in a highly acidic environment (1.0 M HCl), which is commonly encountered in industrial processes .
Analyse Biochimique
Biochemical Properties
It has been examined as a corrosion inhibitor of carbon steel in a 1 M HCl medium . The compound interacts with the steel surface and forms a protective film
Molecular Mechanism
It has been suggested that the compound functions as a mixed type with predominance cathodic effect
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibition efficiency of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol was found to increase with increasing inhibitor concentration and to decrease with increasing temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-7-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol: Similar structure but with a nitro group, which may alter its chemical and biological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-ol: A pyrimidine derivative with similar piperazine substitution.
Uniqueness
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of quinoline and piperazine moieties, which confer distinct chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential therapeutic applications make it a compound of significant interest .
Propriétés
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-9-8-16(18-7-4-10-21-20(18)19)15-22-11-13-23(14-12-22)17-5-2-1-3-6-17/h1-10,24H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYPOIEJZBYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)



![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)


![6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
